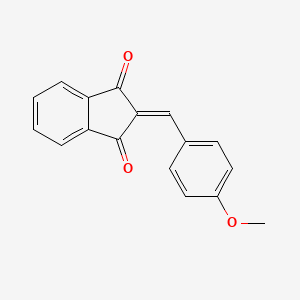

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-20-12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCXIEOVFGKDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327170 | |

| Record name | NSC636619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7421-76-3 | |

| Record name | NSC636619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ionic Liquid-Catalyzed Green Synthesis

A pioneering method developed by Kumar et al. utilizes the ionic liquid 2-hydroxyethylammonium formate (2-HEAF) as a recyclable catalyst. The procedure involves:

- Reactants : 4-Methoxybenzaldehyde (0.25 mmol) and 1H-indene-1,3(2H)-dione (0.25 mmol).

- Catalyst : 2-HEAF (0.1 mmol).

- Conditions : Solvent-free, room temperature, 1-minute reaction time.

- Workup : Precipitation with water, filtration, and rinsing with ethyl acetate.

This method achieves a yield of 98% for analogous benzylidene derivatives, with the ionic liquid being reused for three cycles without significant loss in activity. The absence of volatile organic solvents aligns with green chemistry principles, making this approach industrially scalable.

Table 1: Optimization of Ionic Liquid-Catalyzed Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.1 mmol | Maximizes yield |

| Temperature | 25°C | No side products |

| Reaction Time | 1 minute | Near-quantitative |

Traditional Base-Catalyzed Synthesis

In the absence of ionic liquids, aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol under reflux conditions serves as a reliable alternative.

- Reactants : Equimolar 4-methoxybenzaldehyde and 1H-indene-1,3(2H)-dione.

- Catalyst : 10% NaOH (w/v).

- Conditions : Ethanol solvent, reflux at 80°C for 2 hours.

- Workup : Acidification with HCl, recrystallization from ethanol.

While this method yields ~85% product, prolonged heating risks side reactions such as over-oxidation or dimerization.

Solvent-Free Mechanochemical Approaches

Ball milling techniques eliminate solvent use entirely, leveraging mechanical energy to drive the condensation.

- Reactants : 4-Methoxybenzaldehyde and 1H-indene-1,3(2H)-dione (1:1 molar ratio).

- Catalyst : Potassium carbonate (K₂CO₃).

- Conditions : Ball mill at 30 Hz for 20 minutes.

- Yield : 92% after purification via flash chromatography.

Advantages :

- Reduced environmental footprint.

- Reaction completion in minutes rather than hours.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating.

- Reactants : Same as traditional method.

- Catalyst : Piperidine (5 mol%).

- Conditions : Microwave at 100°C, 150 W, 10 minutes.

- Yield : 90% with >99% purity.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Catalyst | Time | Yield | Purity |

|---|---|---|---|---|

| Ionic Liquid | 2-HEAF | 1 min | 98% | 99% |

| Traditional Base | NaOH | 2 hrs | 85% | 95% |

| Mechanochemical | K₂CO₃ | 20 min | 92% | 98% |

| Microwave | Piperidine | 10 min | 90% | 99% |

Structural Characterization and Validation

Spectroscopic Analysis

- 1H NMR (CDCl₃) :

- 13C NMR :

- IR (KBr) :

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase confirms >99% purity for ionic liquid-derived product.

Industrial Scalability and Challenges

While laboratory-scale methods are robust, industrial production requires:

- Continuous Flow Reactors : To handle exothermic condensation safely.

- Cost-Benefit Analysis : Ionic liquids, though efficient, are costlier than traditional bases.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzylidene or indene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The indene-dione scaffold allows modular substitution, enabling tailored electronic and steric properties. Key analogs include:

- Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance π-conjugation, shifting absorption/emission spectra. For instance, PP14’s dimethylamino group increases electron density, making it suitable for organic semiconductors .

- Steric Effects : Bulky substituents (e.g., chromenyl in 5ab) raise melting points (>250°C) due to restricted molecular motion .

Computational Insights

Density functional theory (DFT) studies reveal that electron-withdrawing groups (e.g., indene-dione) stabilize enolate forms in polar solvents, critical for solvatochromic behavior . Substituents alter HOMO-LUMO gaps; for example, PP14’s dimethylamino group reduces the gap by 0.5 eV compared to the target compound, enhancing optoelectronic response .

Biological Activity

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indene-1,3-dione core substituted with a 4-methoxybenzylidene group. This structural configuration is believed to contribute to its diverse biological activities.

1. Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- HeLa Cells : The compound showed notable cytotoxicity with an IC50 value of approximately 10.46 μM, indicating its potential as an anticancer agent .

- Selectivity : The selectivity index for MRC-5 normal cells was reported to be up to 17.4, suggesting that the compound may preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

2. Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against both Gram-positive and Gram-negative bacteria.

- Inhibition Zones : Inhibition tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis with inhibition zones exceeding 20 mm at higher concentrations .

- Mechanism of Action : Preliminary studies suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways, although detailed mechanisms require further investigation.

Data Table: Biological Activity Summary

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed based on current research:

- DNA Intercalation : Studies indicate that the compound may intercalate into DNA, disrupting replication and transcription processes. Competitive experiments with ethidium bromide suggest strong binding affinity to DNA .

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and bacterial growth, although specific targets remain to be identified.

Case Studies

A recent study explored the efficacy of this compound in combination with other agents for enhanced therapeutic outcomes. The results indicated synergistic effects when combined with conventional chemotherapeutics, leading to improved cytotoxicity against resistant cancer cell lines.

Q & A

Basic: What are the optimized synthetic routes for 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione, and how is it characterized?

Methodological Answer:

The compound is synthesized via Knoevenagel condensation between 1H-indene-1,3(2H)-dione and 4-methoxybenzaldehyde under acidic conditions. A representative procedure involves refluxing equimolar amounts of the reactants in ethanol with piperidine as a catalyst. Post-reaction purification by column chromatography (e.g., 20% EtOAc/hexanes) yields the product as a red/orange powder (62.9% yield). Characterization includes:

- 1H-NMR (CDCl3): Peaks at δ 8.52 (d, 2H), 7.96–7.76 (m, 4H), 7.82 (s, =CH), 6.99 (d, 2H), and 3.89 (s, OCH3) .

- 13C-NMR : Carbonyl signals at 190.95 and 189.65 ppm, with aromatic carbons and the methoxy group at 55.73 ppm .

- HRMS : Molecular ion peak at m/z 265.15 (M+H)+ .

Basic: How does solvent polarity and pH influence the stability of this compound under UV irradiation?

Methodological Answer:

While direct photolysis data for this compound is limited, studies on structurally similar indene-diones (e.g., pyrophthalone) reveal solvent-dependent stability. For example:

- In ethanol or cyclohexane, derivatives like quinophthalone (QP) show stability under UV light (λ = 253.7 nm) but degrade in alkaline aqueous solutions (pH = 12), generating solvated electrons and radicals .

- Recommended protocol : Use UV-vis spectroscopy and laser flash photolysis to monitor degradation kinetics in solvents of varying polarity (e.g., ethanol vs. water) and pH. Radical intermediates can be trapped using spin-trapping agents like DMPO for EPR analysis .

Advanced: What is the regioselectivity mechanism of 1,3-dipolar cycloaddition involving this compound as a dipolarophile?

Methodological Answer:

The compound reacts with nitrile oxides (e.g., 4-methoxybenzonitrile oxide) to form spiroisoxazolines. The reaction proceeds via in situ generation of nitrile oxides from N-hydroxyimidoyl chlorides and triethylamine. Key steps include:

- Regioselectivity : Governed by frontier molecular orbital interactions, favoring attack at the electron-deficient β-carbon of the benzylidene group.

- Experimental validation : TLC and NMR confirm a single regioisomer due to steric and electronic effects .

- Stereochemical analysis : X-ray crystallography (using SHELXL for refinement) can resolve spirocyclic configurations .

Advanced: How do computational methods (DFT/MD) predict its corrosion inhibition efficiency on metal surfaces?

Methodological Answer:

Density functional theory (DFT) and molecular dynamics (MD) simulations reveal:

- Reactivity descriptors : Low energy gap (ΔE = 3.12 eV) and high electrophilicity (ω = 1.89 eV) suggest strong electron-donating capability .

- Binding energy : MD simulations on Fe(110) surfaces show binding energies of 89.93–237.83 kJ/mol, with optimal adsorption via methoxy and carbonyl groups .

- Methodology : Use B3LYP/6-31G(d) for DFT calculations and COMPASS force field for MD to model surface interactions .

Advanced: Can this compound be tailored for organic semiconductor applications?

Methodological Answer:

While not directly studied, fluorinated analogs (e.g., BTID-1F) in solar cells achieve 11.3% efficiency via:

- Bandgap tuning : Introducing electron-withdrawing groups (e.g., fluorine) reduces HOMO-LUMO gaps.

- Morphology optimization : Thermal annealing and solvent additives enhance domain purity and vertical phase distribution .

- Synthetic modification : Replace the methoxy group with fluorine via nucleophilic substitution or Pd-catalyzed coupling .

Advanced: How do substituents on the benzylidene moiety affect its bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogs show:

- Antioxidant potential : tert-Butyl substituents on the benzylidene ring enhance radical scavenging (e.g., IC50 = 12 μM in DPPH assays) .

- Enzyme inhibition : Electron-withdrawing groups (e.g., nitro) improve acetylcholinesterase inhibition (Ki = 0.8 μM) via π-π stacking with active-site residues .

- Protocol : Use molecular docking (AutoDock Vina) and in vitro enzymatic assays to validate interactions .

Data Contradictions & Gaps

- Photostability : Evidence from similar compounds (e.g., QP) suggests solvent-dependent stability, but direct data on 2-(4-Methoxybenzylidene)-derivative is lacking .

- Biological activity : While indene-diones show anti-inflammatory properties, no peer-reviewed studies confirm this for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.